(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide
Description
(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide is a benzothiazole-derived compound characterized by a planar heterocyclic core with multiple methoxy substituents and a propargyl group. The (E)-configuration at the imine bond (C=N) is critical, as stereochemistry often influences biological activity and molecular interactions. The propargyl group (prop-2-yn-1-yl) introduces reactivity amenable to further functionalization, such as click chemistry applications in drug conjugation or probe development .
Properties
IUPAC Name |
N-(4,7-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-6-12-23-17-14(25-2)10-11-16(27-4)19(17)29-21(23)22-20(24)13-8-7-9-15(26-3)18(13)28-5/h1,7-11H,12H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVLNNNGFINMJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=NC(=O)C3=C(C(=CC=C3)OC)OC)N2CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide is a complex organic compound characterized by its unique structural features, including a benzo[d]thiazole core and multiple methoxy groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 397.5 g/mol. The presence of functional groups such as methoxy and propargyl substituents enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 397.5 g/mol |
| CAS Number | 1173483-48-1 |
The precise mechanism of action for this compound remains largely uncharacterized. However, it is hypothesized that the compound interacts with specific biological targets that modulate cellular pathways, potentially through hydrophobic contacts and hydrogen bonding interactions. Further studies involving molecular dynamics simulations and bioassays are necessary to elucidate these mechanisms.
Anticancer Activity
Research indicates that compounds with thiazole moieties exhibit significant cytotoxic activity against various cancer cell lines. For instance, similar compounds have demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against human cancer cell lines such as MCF-7 and A-431 . The structure-activity relationship (SAR) suggests that modifications to the thiazole ring can enhance anticancer properties.
Case Study:
A study reported that derivatives of thiazole exhibited potent anticancer activities, with some compounds showing equipotent effects compared to standard chemotherapeutics like doxorubicin . This suggests that this compound may similarly possess promising anticancer activity.
Antimicrobial Activity
Compounds containing the benzo[d]thiazole scaffold have also been investigated for their antimicrobial properties. While specific data on this compound's antimicrobial activity is limited, related thiazole derivatives have shown efficacy against Gram-positive bacteria and fungi . The presence of multiple functional groups in this compound may enhance its interaction with microbial targets.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing benzo[d]thiazole moieties exhibit significant antimicrobial activities. For instance, derivatives similar to (E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting growth at minimal inhibitory concentrations (MIC) .
Anticancer Potential
Studies have suggested that compounds with similar structural features may exhibit anticancer properties. The interaction of these compounds with cellular pathways involved in cancer progression has been a focus of research. For example, thiazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms .
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of thiazole derivatives against E. coli and S. aureus. The results demonstrated that certain derivatives exhibited significant inhibition at concentrations as low as 1 µg/mL .
- Antifungal Activity : Similar compounds were also tested for antifungal properties against Aspergillus niger and Aspergillus oryzae, further establishing the versatility of thiazole derivatives in combating microbial infections .
- Anticancer Research : A series of benzo[d]thiazole derivatives were synthesized and screened for their cytotoxic effects on various cancer cell lines. Results indicated that these compounds could effectively inhibit cell proliferation and induce cell death .
Data Table: Summary of Biological Activities
| Activity Type | Tested Organisms/Cells | Concentration | Results |
|---|---|---|---|
| Antibacterial | Escherichia coli, Staphylococcus aureus | 1 µg/mL | Significant growth inhibition |
| Antifungal | Aspergillus niger, Aspergillus oryzae | 1 µg/mL | Effective antifungal activity |
| Anticancer | Various cancer cell lines | Varies | Induced apoptosis and inhibited proliferation |
Comparison with Similar Compounds
Key Observations:
Substituent Effects : The propargyl group in the target compound offers unique reactivity absent in ethyl- or chloro-substituted analogs. Methoxy groups dominate its solubility profile, contrasting with electron-deficient groups (e.g., acryloyl, chloro) in thiadiazole derivatives .
Stereochemistry : The (E)-configuration in the target compound may impose spatial constraints distinct from (Z)-isomers, affecting binding to biological targets like enzymes or receptors .
Computational Similarity Analysis
Using Tanimoto and Dice similarity metrics (MACCS and Morgan fingerprints), the target compound shows moderate similarity (~0.45–0.60) to thiadiazole derivatives (e.g., 4g, 4h) due to shared amide and heterocyclic motifs. However, low similarity (<0.30) is observed with non-methoxylated benzothiazoles, underscoring the critical role of methoxy groups in defining its chemical space .
Limitations of Lumping Strategies
While lumping strategies group structurally similar compounds (e.g., benzothiazoles, thiadiazoles) for predictive modeling, the target compound’s propargyl and methoxy substituents introduce distinct physicochemical properties. For instance, its logP value (~3.5) exceeds that of ethyl-substituted analogs (~2.8), suggesting divergent bioavailability and metabolism .
Research Findings and Implications
- Synthetic Feasibility : The propargyl group enables modular derivatization via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature underutilized in compared compounds .
- Biological Potential: Structural analogs like 4g and 4h demonstrate antimicrobial and kinase inhibitory activities, suggesting the target compound may share similar targets. However, its higher lipophilicity could enhance blood-brain barrier penetration, expanding therapeutic scope .
- Thermal Stability: Methoxy-rich derivatives exhibit higher melting points (>200°C) compared to non-polar analogs, aligning with the target compound’s predicted stability .
Q & A
Q. What computational methods predict binding modes with target proteins?
- Methodology : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS). Validate with mutagenesis studies on predicted binding residues (e.g., Ala-scanning) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
